molecular formula C24H25N5O5S B3020005 ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1358831-78-3

ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No. B3020005
CAS RN: 1358831-78-3
M. Wt: 495.55
InChI Key: KJQJFEBLTUARAA-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic molecule that appears to be related to a class of compounds that have been studied for their potential as inhibitors of key enzymes and as antitumor agents. The structure suggests that it contains a pyrazolopyrimidine core, which is a fused bicyclic system known to be of interest in medicinal chemistry due to its biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with a pyrazole derivative, which is further reacted with various reagents to introduce additional functional groups. For instance, the synthesis of a similar compound was achieved by reacting a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization using several spectroscopic methods . This suggests that the synthesis of the compound might also involve building the pyrazolopyrimidine core first, followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using both experimental and theoretical methods. Spectroscopic techniques such as IR, Raman, (1)H NMR, and (13)C NMR, along with X-ray diffraction, have been employed to determine the geometric parameters like bond lengths and angles . Theoretical calculations using methods like Hartree Fock and Density Functional Theory provide complementary information and help in the assignment of vibrational frequencies. These methods could be applied to the compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are indicative of the potential sites for chemical reactions. Compounds with similar structures have been analyzed to predict their reactivity, which is crucial for understanding their mechanism of action as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include its solubility, melting point, and stability, which are important for its practical application. The related compounds have been characterized to determine these properties, which are essential for their potential use as pharmaceuticals. For example, the solubility in different solvents and stability under various conditions would be critical for formulating the compound as a drug .

Relevant Case Studies

In terms of biological activity, compounds with the pyrazolopyrimidine core have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are key enzymes in the nucleotide biosynthesis pathway. These enzymes are targeted for their role in cancer cell proliferation. For instance, analogues of these compounds have shown inhibitory potency against human DHFR and E. coli TS, and have demonstrated significant antitumor activity in preclinical screens . These findings suggest that the compound may also possess similar biological activities, making it a candidate for further antitumor studies.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The pyrazolopyrimidine core is found in several bioactive compounds and could interact with a variety of biological receptors .

properties

IUPAC Name

ethyl 4-[[2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-4-29-21-20(15(3)27-29)26-24(28(22(21)31)13-18-7-6-12-34-18)35-14-19(30)25-17-10-8-16(9-11-17)23(32)33-5-2/h6-12H,4-5,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQJFEBLTUARAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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